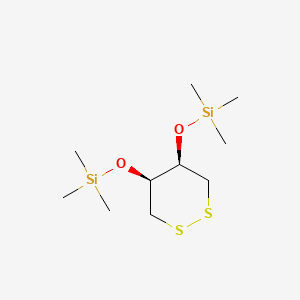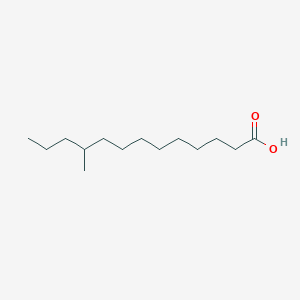
Tryparsamide
Vue d'ensemble
Description
Le tryparsamide est un composé arsénical synthétique principalement utilisé dans le traitement de la trypanosomiase (maladie du sommeil africaine) et de la neurosyphilis . Il a été développé au début du XXe siècle par Jacobs et Heidelberger au Rockefeller Institute . Le composé est connu pour sa capacité à pénétrer le système nerveux central, ce qui le rend efficace contre les maladies qui affectent le cerveau et la moelle épinière .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le tryparsamide est synthétisé à partir de la N-phénylglycineamide et de l'acide arsénique. Le processus implique la réaction de la N-phénylglycineamide avec le trioxyde d'arsenic en présence d'acide chlorhydrique, suivie d'une neutralisation avec l'hydroxyde de sodium .
Méthodes de production industrielle : La production industrielle du this compound suit une voie synthétique similaire, mais à plus grande échelle. Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement élevé et une pureté du produit final. Le processus implique plusieurs étapes de purification, y compris la recristallisation et la filtration, pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : Le tryparsamide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés de l'acide arsénique.
Réduction : Le composé peut être réduit pour former des dérivés du trioxyde d'arsenic.
Substitution : Le this compound peut subir des réactions de substitution où le groupe acide arsénique est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.
Principaux produits :
Oxydation : Dérivés de l'acide arsénique.
Réduction : Dérivés du trioxyde d'arsenic.
Substitution : Divers dérivés d'acides arséniques substitués.
4. Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications dans divers domaines :
Médecine : Principalement utilisé dans le traitement de la trypanosomiase et de la neurosyphilis.
Industrie : Utilisé dans la production d'autres composés arsénicaux et comme étalon de référence en chimie analytique.
5. Mécanisme d'action
Le this compound exerce ses effets en interférant avec le métabolisme des trypanosomes, les parasites responsables de la trypanosomiase. Le composé inhibe les enzymes clés impliquées dans l'oxydation du dihydronucléotide nicotinamide adénine dinucléotide réduit (NADH), perturbant ainsi la production d'énergie dans les parasites . Cela conduit à la mort des parasites et à la résolution de l'infection .
Composés similaires :
Suramine : Un autre composé arsénical utilisé pour traiter la trypanosomiase.
Melarsoprol : Un composé arsénical plus toxique utilisé pour les stades tardifs de la trypanosomiase.
Pentamidine : Un composé diamidine utilisé pour traiter les stades précoces de la trypanosomiase.
Unicité du this compound : La capacité du this compound à pénétrer le système nerveux central le rend particulièrement efficace contre les maladies qui affectent le cerveau et la moelle épinière. Cette propriété le distingue des autres composés arsénicaux et en fait un outil précieux dans le traitement de la neurosyphilis et des stades tardifs de la trypanosomiase .
Applications De Recherche Scientifique
Tryparsamide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying arsenic chemistry.
Medicine: Primarily used in the treatment of trypanosomiasis and neurosyphilis.
Mécanisme D'action
Tryparsamide exerts its effects by interfering with the metabolism of trypanosomes, the parasites responsible for trypanosomiasis. The compound inhibits key enzymes involved in the oxidation of reduced nicotinamide adenine dinucleotide (NADH), disrupting the energy production in the parasites . This leads to the death of the parasites and the resolution of the infection .
Comparaison Avec Des Composés Similaires
Suramin: Another arsenical compound used to treat trypanosomiasis.
Melarsoprol: A more toxic arsenical compound used for late-stage trypanosomiasis.
Pentamidine: A diamidine compound used to treat early-stage trypanosomiasis.
Uniqueness of Tryparsamide: this compound’s ability to penetrate the central nervous system makes it particularly effective against diseases that affect the brain and spinal cord. This property distinguishes it from other arsenical compounds and makes it a valuable tool in the treatment of neurosyphilis and late-stage trypanosomiasis .
Propriétés
IUPAC Name |
sodium;[4-[(2-amino-2-oxoethyl)amino]phenyl]-hydroxyarsinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11AsN2O4.Na/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYIAABRKWHXJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsN2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301046341 | |
| Record name | Tryparsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-72-3 | |
| Record name | Tryparsamide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryparsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tryparsamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPARSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NN21HAX16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)







![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenol](/img/structure/B1260048.png)



